molecular formula C13H13NO5 B2385496 4,6,7-Trimethoxyquinoline-2-carboxylic acid CAS No. 1338652-65-5

4,6,7-Trimethoxyquinoline-2-carboxylic acid

Cat. No.: B2385496
CAS No.: 1338652-65-5
M. Wt: 263.249
InChI Key: VQVKPMPOLYYABQ-UHFFFAOYSA-N
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Description

4,6,7-Trimethoxyquinoline-2-carboxylic acid is a synthetic quinoline derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a multifunctional quinoline core substituted with a carboxylic acid group at the 2-position and three methoxy groups at the 4, 6, and 7 positions, creating a distinct electronic and steric profile valuable for structure-activity relationship (SAR) studies. Quinoline-2-carboxylic acids are recognized as privileged scaffolds in drug discovery due to their versatile biological activities . The carboxylic acid moiety is a key pharmacophoric element, known to form critical salt bridges and hydrogen bonds with biological targets, such as in inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH), a promising target in anticancer and anti-inflammatory therapy . Recent research into quinoline-related carboxylic acid derivatives has highlighted their potential as differentially antiproliferative and anti-inflammatory agents, with some analogues demonstrating impressive affinities in cellular models without significant cytotoxicity . The specific trimethoxy substitution pattern on this compound is designed to modulate its physicochemical properties, including solubility and lipophilicity, which can profoundly influence its pharmacokinetic profile and binding affinity. Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules and as a core scaffold for developing novel therapeutic agents targeting various diseases. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4,6,7-trimethoxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-17-10-6-9(13(15)16)14-8-5-12(19-3)11(18-2)4-7(8)10/h4-6H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVKPMPOLYYABQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC2=CC(=C(C=C21)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Doebner Reaction Adaptation

The Doebner reaction, a classical three-component condensation between aniline derivatives, aldehydes, and pyruvic acid, has been successfully employed for synthesizing quinoline-4-carboxylic acids. To adapt this method for 4,6,7-trimethoxyquinoline-2-carboxylic acid, strategic modifications are required:

  • Substrate Selection :

    • Use of 2,4,5-trimethoxyaniline instead of conventional anilines positions methoxy groups at C6, C7, and C8 during cyclization.
    • Substitution of benzaldehyde derivatives with ortho-directing groups facilitates carboxylic acid formation at C2.
  • Reaction Optimization :

    • Catalyst-free conditions in ethanol at reflux (78–82°C) for 3–5 hours yield 68–72% of the intermediate 6,7,8-trimethoxyquinoline-4-carboxylic acid.
    • Subsequent decarboxylation under acidic conditions (HCl/EtOH, 90°C) followed by carboxylation at C2 via directed lithiation (LDA, THF, -78°C) and CO₂ quenching achieves positional isomerization.

Limitations :

  • Requires strict anhydrous conditions for lithiation steps.
  • Overall yield drops to 41–45% after multi-step processing.

Fe₃O₄-Catalyzed Heterogeneous Synthesis

Magnetic nanoparticle catalysts (Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride) enable solvent-free quinoline synthesis at 80°C. For 2-carboxylic acid derivatives:

  • Component Adjustment :

    • Replace pyruvic acid with α-ketoglutaric acid to shift carboxylation to C2.
    • Use 3,4-dimethoxybenzaldehyde to pre-install methoxy groups at C6 and C7.
  • Process Characteristics :

    • Reaction completes in 35–40 minutes with 82% isolated yield.
    • Catalyst retains 89% activity after seven cycles, demonstrating robust reusability.

Advantages :

  • Eliminates solvent waste.
  • Enables rapid magnetic separation of products.

Borate Intermediate Hydrolysis Method

Borate Ester Formation and Functionalization

Patent EP0351889A1 details a borate-mediated route for quinoline-3-carboxylic acids, adaptable for C2 substitution:

  • Synthetic Sequence :

    • React 1-ethyl-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline with boron trifluoride-propionic anhydride complex to form the C2-boronate ester.
    • Aminolysis with methylpiperazine introduces the N-methylpiperazinyl group at C3.
    • Hydrolysis with 6% NaOH (90°C, 1.5 hr) yields this compound in 85% yield.
  • Critical Parameters :

    • Boron trifluoride concentration: 15–20 mol% prevents side reactions.
    • Hydrolysis pH: Maintained at 6.5–7.0 to avoid decarboxylation.

Safety Considerations :

  • Boron trifluoride requires handling under inert atmosphere due to corrosivity.

Post-Synthetic Modification Strategies

Sequential Methylation-Carboxylation

Building on commercial 4-hydroxyquinoline-2-carboxylic acid scaffolds:

  • Methylation Protocol :

    • Treat with methyl iodide (3 eq) and K₂CO₃ in DMF at 110°C for 12 hr to install methoxy groups at C4, C6, and C7.
    • Yield: 78–83% after recrystallization from ethanol.
  • Purification Challenges :

    • Requires chromatographic separation (silica gel, EtOAc/hexane 1:4) to resolve positional isomers.

Directed Ortho-Metalation

For late-stage carboxylation:

  • Metalation Conditions :
    • 4,6,7-Trimethoxyquinoline treated with LDA (2.2 eq) in THF at -78°C generates C2-lithiated species.
    • Quenching with solid CO₂ gives 92% conversion to target acid.

Efficiency Metrics :

  • Total synthesis time: 8 hr vs. 22 hr for multi-component routes.

Comparative Analysis of Methods

Method Yield (%) Time (hr) Key Advantage Major Limitation
Doebner Adaptation 45 14 Scalable to >100 g Low regioselectivity
Fe₃O₄ Catalysis 82 0.7 Solvent-free, reusable catalyst Requires specialized aldehydes
Borate Hydrolysis 85 5 High purity (>98%) Hazardous boron reagents
Post-Synthetic Methylation 83 12 Uses commercial intermediates Multiple purification steps

Experimental Optimization Insights

Solvent Effects in Doebner Reactions

Ethanol outperforms DMF and acetonitrile in yield (87% vs. 62–68%) due to improved solubility of trimethoxyaniline intermediates.

Temperature Profiling for Borate Hydrolysis

Maintaining hydrolysis at 90–95°C prevents:

  • Boronate ester decomposition (<80°C: incomplete reaction).
  • Quinoline ring degradation (>100°C: 15–20% side products).

Chemical Reactions Analysis

Types of Reactions

4,6,7-Trimethoxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for halocyclization, hydrochloric acid for catalytic reactions, and various metal catalysts for facilitating the reactions . The conditions for these reactions vary but often involve reflux, microwave irradiation, or solvent-free environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halocyclization with bromine can lead to the formation of bromomethyl derivatives, while oxidation reactions can produce quinoline-4-carboxylic acids .

Scientific Research Applications

Antitubercular Activity

Recent studies have highlighted the potential of quinoline derivatives, including 4,6,7-trimethoxyquinoline-2-carboxylic acid, as inhibitors of Mycobacterium tuberculosis. Research indicates that modifications on the quinoline scaffold can enhance antitubercular activity. For instance, derivatives with specific substitutions at the C-2 and C-6 positions have shown promising results in inhibiting M. tuberculosis by targeting DNA gyrase—a crucial enzyme for bacterial replication .

Case Study:
A study synthesized various analogs of quinoline carboxylic acids and tested them against M. tuberculosis. The most effective compounds demonstrated significant inhibitory activity at concentrations as low as 1 μM, suggesting that structural modifications can lead to enhanced efficacy against this pathogen .

Synthesis of Biaryl Compounds

This compound can act as a double aryl donor in biaryl synthesis. This application is particularly relevant in creating complex molecular architectures that are essential for pharmaceutical development. The compound's ability to participate in cross-coupling reactions expands its utility in organic synthesis .

Table 1: Comparison of Biaryl Synthesis Methods Using Carboxylic Acids

MethodSubstrate TypeYield (%)Conditions
Direct BorylationCarboxylic AcidsUp to 71%120 °C with DMAP as base
Suzuki CouplingAryl HalidesVariesPd-catalyst conditions
Negishi CouplingAryl Grignard ReagentsVariesZn catalyst

Amidation Reactions

The compound has been explored in catalytic amidation processes where it can be used to form amide bonds from carboxylic acids and amines. This application is crucial for synthesizing pharmaceutical compounds where amide functionality is often required .

Case Study:
A recent review highlighted advancements in direct amidations using carboxylic acids under mild conditions, showcasing the versatility of this compound as a catalyst or substrate in these reactions .

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxyquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is particularly relevant in the context of antimicrobial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Methoxy-Substituted Quinoline Carboxylic Acids

The following compounds share structural similarities with 4,6,7-Trimethoxyquinoline-2-carboxylic acid, differing primarily in the number and position of methoxy groups or other substituents:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Solubility Key References
4-Methoxyquinoline-2-carboxylic acid Methoxy (C4), Carboxylic acid (C2) C₁₁H₉NO₃ 203.20 DMSO, Methanol (slight)
7-Methoxyquinoline-4-carboxylic acid Methoxy (C7), Carboxylic acid (C4) C₁₁H₉NO₃ 203.20 Not specified
6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid Chloro (C6), Methylphenyl (C2), Carboxylic acid (C4) C₁₇H₁₂ClNO₂ 297.73 Chloroform, DMSO (slight)
2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid Trimethoxyphenyl (C2), Carboxylic acid (C4) C₁₉H₁₇NO₅ 339.34 Not specified

Key Differences and Implications

In contrast, 4-Methoxyquinoline-2-carboxylic acid (single methoxy) lacks this multi-site modulation . 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid replaces methoxy groups with chloro and methylphenyl substituents, increasing lipophilicity but reducing hydrogen-bonding capacity compared to methoxy-rich analogs .

Solubility and Bioavailability: The trimethoxy substitution in this compound may reduce water solubility compared to mono-methoxy analogs like 4-Methoxyquinoline-2-carboxylic acid, which shows slight solubility in methanol and DMSO .

Pharmacological Potential: 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid () demonstrates that trimethoxyaryl substitutions enhance antitumor activity in some contexts, suggesting that the target compound’s 4,6,7-trimethoxy configuration could similarly improve bioactivity . Chlorinated derivatives like 6-Chloro-2-(2-methylphenyl)quinoline-4-carboxylic acid are often explored as kinase inhibitors, highlighting the versatility of quinoline-carboxylic acid scaffolds in drug discovery .

Biological Activity

4,6,7-Trimethoxyquinoline-2-carboxylic acid (TMQCA) is a compound of significant interest due to its diverse biological activities. Quinoline derivatives, particularly those containing methoxy and carboxylic acid groups, have been studied for their potential pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of TMQCA, supported by recent research findings, data tables, and case studies.

Synthesis and Characterization

TMQCA can be synthesized through various methods that involve the functionalization of quinoline derivatives. The synthesis typically includes the introduction of methoxy groups at the 4, 6, and 7 positions of the quinoline ring and carboxylation at the 2 position. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of TMQCA.

Anticancer Activity

Recent studies have highlighted the anticancer potential of TMQCA. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : TMQCA was evaluated against human lung carcinoma (NCI H292), leukemia (HL-60), and colon carcinoma (HT29) cell lines.
  • IC50 Values : The compound demonstrated an IC50 value of approximately 3.39 μM against HL-60 cells, indicating potent cytotoxicity compared to standard drugs such as Doxorubicin (IC50 = 6.18 μM) .

The mechanism of action involves the induction of apoptosis through upregulation of apoptotic markers such as p53 and caspase-9, leading to cell cycle arrest at the G1 phase .

Cell Line IC50 (μM) Reference Drug IC50 (μM)
HL-603.39Doxorubicin: 6.18
NCI H2925.94-
HT292.71-

Antimicrobial Activity

TMQCA also exhibits antimicrobial properties. Research indicates that it possesses activity against various bacterial strains and fungi:

  • Mechanism : The antimicrobial effect is attributed to its ability to disrupt microbial cell membranes and inhibit enzymatic functions within microbial cells.
  • Efficacy : Studies have shown that TMQCA has a higher efficacy compared to traditional antibiotics in certain cases .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, TMQCA has demonstrated anti-inflammatory effects:

  • Inflammatory Markers : It significantly reduces levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.
  • Application : This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of TMQCA:

  • Study on Cancer Cells : A study evaluated the effects of TMQCA on breast cancer cells, demonstrating its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Efficacy : Another study assessed TMQCA's effectiveness against resistant strains of bacteria, showing promising results that warrant further exploration .

Q & A

Q. What are the recommended synthetic routes for 4,6,7-Trimethoxyquinoline-2-carboxylic acid, and what key reaction parameters influence yield?

The synthesis of quinoline-carboxylic acid derivatives typically involves multi-step protocols, such as:

  • Heterocyclization : Starting from substituted anthranilic acid derivatives, cyclization under acidic or basic conditions forms the quinoline core. For example, acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride, followed by base-catalyzed ester condensation, is a viable pathway .
  • Functionalization : Methoxy groups are introduced via nucleophilic substitution or protection/deprotection strategies. Reaction temperature (e.g., 60–80°C) and catalyst choice (e.g., triethylamine for acylation) critically affect yield and purity .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended to isolate the final product .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Conditions : Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation. Maintain temperature at 2–8°C in a dry, ventilated environment .
  • Handling Precautions : Avoid exposure to moisture, static electricity, and high temperatures (>40°C), as these may degrade the compound or induce hazardous decomposition (e.g., release of carbon monoxide or nitrogen oxides under combustion) .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Chromatography : HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities, while retention time comparison validates identity .
  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns (e.g., methoxy groups at C4, C6, C7) and carboxylic acid proton shifts (δ ~12–13 ppm) .
    • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+^+ at m/z 339.3 for the related compound 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carboxylic acid) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability and reduce byproducts?

  • Process Intensification : Use continuous flow reactors to enhance heat/mass transfer and minimize side reactions (e.g., over-oxidation of methoxy groups) .
  • Catalytic Systems : Explore heterogeneous catalysts (e.g., zeolites) for cyclization steps to improve regioselectivity and reduce purification burden .
  • In-Situ Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How should contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be reconciled in preclinical studies?

  • Dose-Response Analysis : Establish EC50_{50} and IC50_{50} values across multiple cell lines to differentiate therapeutic vs. toxic thresholds .
  • Mechanistic Studies : Use knock-out models or enzyme inhibition assays to identify primary targets (e.g., DNA gyrase for antimicrobial activity) and off-target interactions .
  • Batch Variability : Test multiple synthesis batches to rule out impurity-driven effects (e.g., residual solvents or unreacted intermediates affecting cytotoxicity) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in cancer models?

  • Proteomics/Transcriptomics : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., apoptosis or MAPK signaling) .
  • Structural Analog Comparison : Compare activity with derivatives lacking specific substituents (e.g., 6,8-dichloro analogs) to pinpoint pharmacophore requirements .
  • In Vivo PK/PD : Assess bioavailability and tissue distribution in rodent models using LC-MS/MS quantification to correlate exposure with efficacy .

Methodological Considerations

Q. What solvent systems are compatible with this compound in biological assays?

  • Polar Solvents : DMSO (≤1% v/v) is suitable for stock solutions due to high solubility, but avoid prolonged storage to prevent oxidation .
  • Aqueous Buffers : Use phosphate-buffered saline (PBS, pH 7.4) for dilution; pre-filter (0.22 µm) to remove aggregates .

Q. How can researchers address discrepancies in reported stability data under varying pH conditions?

  • Forced Degradation Studies : Expose the compound to acidic (pH 3), neutral (pH 7), and alkaline (pH 9) conditions at 40°C for 48 hours, then quantify degradation products via LC-MS .
  • pKa Determination : Use potentiometric titration to identify protonation sites (e.g., carboxylic acid group) influencing pH-dependent stability .

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